Selenolo(3,4-b)thiophene

Description

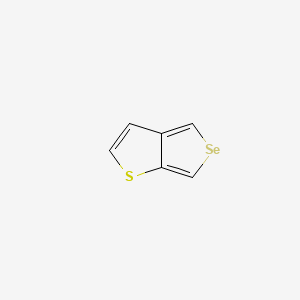

Selenolo[3,4-b]thiophene is a fused heterocyclic compound comprising a thiophene ring fused with a selenophene moiety. This structure combines the electron-rich nature of thiophene with the enhanced polarizability and larger atomic radius of selenium.

Properties

CAS No. |

74070-00-1 |

|---|---|

Molecular Formula |

C6H4SSe |

Molecular Weight |

187.13 g/mol |

IUPAC Name |

selenopheno[3,4-b]thiophene |

InChI |

InChI=1S/C6H4SSe/c1-2-7-6-4-8-3-5(1)6/h1-4H |

InChI Key |

FDQBVFRTDAGNHS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC2=C[Se]C=C21 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of selenolo(3,4-b)thiophene typically involves the cyclization of appropriate precursors containing selenium and sulfur. One common method is the reaction of 2-selenophenylacetic acid with sulfur dichloride in the presence of a base . Another approach involves the use of selenium dioxide and thiophene derivatives under specific reaction conditions .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the general principles involve scaling up laboratory synthesis methods. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Selenolo(3,4-b)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, selenium dioxide

Reduction: Sodium borohydride

Substitution: Various electrophiles such as halogens or alkyl groups

Major Products

The major products formed from these reactions include selenone derivatives, selenol derivatives, and various substituted selenolo(3,4-b)thiophenes .

Scientific Research Applications

Selenolo(3,4-b)thiophene has several scientific research applications:

Mechanism of Action

The mechanism by which selenolo(3,4-b)thiophene exerts its effects is primarily related to its electronic structure. The presence of selenium and sulfur atoms in the ring enhances its ability to participate in electron transfer processes. This makes it an effective component in electronic devices and potentially active in biological systems through interactions with cellular components .

Comparison with Similar Compounds

Data Tables

Table 1: Electronic Properties of Selected Compounds

*Estimated values based on selenium analogues.

Table 2: Photovoltaic Performance of Thieno[3,4-b]thiophene Polymers

| Polymer | Fluorination | Alkyl Chain | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |

|---|---|---|---|---|---|---|

| P19 | Yes | Short | 7.6 | 0.89 | 13.0 | 65.3 |

| P20 | Yes | Long | 4.9 | 0.88 | 10.7 | 52.1 |

Q & A

Q. Methodological Guidance

- Structural validation : High-resolution mass spectrometry (HRMS) and single-crystal XRD confirm molecular integrity, while FT-IR identifies functional groups (e.g., ester linkages at the 2-position) .

- Electronic characterization : UV-Vis absorption and cyclic voltammetry (CV) determine optical bandgaps and redox potentials. Time-resolved PL spectroscopy quantifies exciton diffusion lengths .

- Morphological analysis : Atomic force microscopy (AFM) and GI-XRD correlate film roughness with device performance .

What strategies mitigate the mutagenic risks of selenolo[3,4-b]thiophene derivatives in environmental and biological studies?

Q. Toxicological Assessment

- Ames test protocols : Use Salmonella typhimurium TA98 strains to assess frameshift mutagenicity, as applied to structurally similar thiophene derivatives .

- Metabolic activation : Include S9 liver homogenates to evaluate pro-mutagenic metabolites. For example, phenanthro-thiophene analogs show heightened mutagenicity upon enzymatic activation .

- Structure-activity relationships (SAR) : Electron-deficient cores (e.g., fused selenophene-diketone systems) correlate with reduced genotoxicity compared to electron-rich analogs .

How can computational modeling guide the design of selenolo[3,4-b]thiophene-based materials?

Q. Advanced Method Integration

- DFT calculations : Predict HOMO/LUMO levels and charge mobility using Gaussian09 with B3LYP/6-31G(d) basis sets. For example, selenolo derivatives exhibit 0.1–0.2 eV lower LUMOs than thiophene analogs due to selenium’s polarizability .

- Molecular dynamics (MD) : Simulate polymer packing densities to optimize thin-film morphology. Simulations align with experimental GI-XRD data for PCE maximization .

- Machine learning : Train models on existing OPV datasets to predict PCEs based on substituent electronegativity and polymer molecular weight .

Why do selenolo[3,4-b]thiophene copolymers exhibit higher electron mobility than thiophene analogs?

Q. Structure-Property Relationship

- Enhanced conjugation : Selenium’s larger atomic radius and lower electronegativity improve π-orbital overlap, reducing bandgap (1.4–1.6 eV vs. 1.7–1.9 eV for thiophenes) .

- Intermolecular interactions : Selenium’s polarizable lone pairs facilitate stronger S···Se noncovalent interactions, as evidenced by X-ray photoelectron spectroscopy (XPS) .

- Crystallinity : Grazing-incidence wide-angle X-ray scattering (GIWAXS) shows selenolo polymers form more ordered lamellar stacks, enhancing charge transport .

What are the challenges in scaling up selenolo[3,4-b]thiophene synthesis for industrial research?

Q. Process Optimization

- Precursor availability : Commercial selenophene derivatives are less common than thiophenes, requiring custom synthesis routes (e.g., Pd-catalyzed C-Se coupling) .

- Purification difficulties : Column chromatography struggles with regioisomeric byproducts;改用 preparative gel-permeation chromatography (GPC) improves yield .

- Stability : Selenolo derivatives are prone to oxidation; inert-atmosphere techniques (e.g., Schlenk lines) are critical during synthesis and storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.